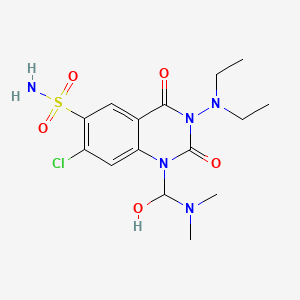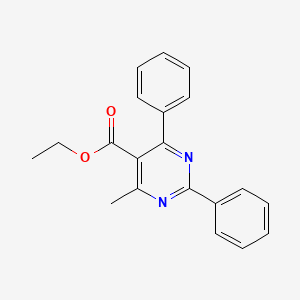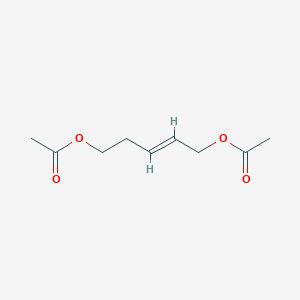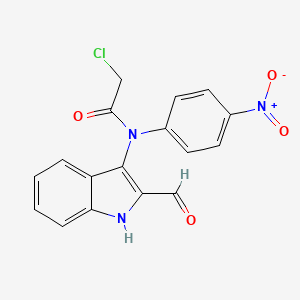
(R)-Methyl 2-aMino-5,8-diMethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including amino, methoxy, and ester groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions One common approach is the reduction of a naphthalene derivative followed by functional group modifications For instance, starting from a naphthalene precursor, selective reduction can be achieved using hydrogenation in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Introduction of various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
The presence of both amino and ester functional groups in Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate distinguishes it from other similar compounds. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
FJOHNAWIKHXDST-CQSZACIVSA-N |
Isomerische SMILES |
COC1=C2CC[C@@](CC2=C(C=C1)OC)(C(=O)OC)N |
Kanonische SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)


![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)










